molecular formula C13H14N2O3 B8131741 Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate

Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate

Cat. No.: B8131741
M. Wt: 246.26 g/mol
InChI Key: ZDJYKQVYJQGJLK-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate (CAS 1935565-30-2) is a high-purity chemical building block specifically designed for research and development in medicinal chemistry. This compound features a rigid 1,6-diazaspiro[3.3]heptane core, a scaffold that is increasingly investigated as a three-dimensional bioisostere for flat aromatic systems and common heterocycles like piperazines. The incorporation of spirocyclic architectures, such as this diazaspiro core, is a established strategy in drug design to improve the physicochemical properties of potential therapeutic candidates, which can lead to enhanced solubility, reduced off-target effects, and better overall pharmacokinetic profiles. Research indicates that diazaspiro structures of this type are valuable in the synthesis of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a significant area of focus in oncology and inflammation research. The benzyloxycarbonyl (Cbz) protecting group on one nitrogen atom provides a handle for further synthetic manipulation, allowing researchers to diversify the structure and build complex molecules for biological evaluation. This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-11-6-13(14-11)8-15(9-13)12(17)18-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJYKQVYJQGJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC12CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination-Based Cyclization

A seminal approach to 2,6-diazaspiro[3.3]heptanes involves reductive amination of aldehyde precursors with primary amines. In the context of benzyl-protected derivatives, (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine intermediates have been cyclized using strong bases such as tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at elevated temperatures (70–110°C). For the target oxo derivative, this method could be adapted by introducing a ketone moiety at the C2 position prior to cyclization.

Example Protocol (adapted from):

  • Starting Material : (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)amine (0.695 mmol) in THF.

  • Base : t-BuOK (2.2 equiv, 1.0 M in THF).

  • Conditions : Heating at 70°C for 2.5 h under inert atmosphere.

  • Workup : Filtration to remove KCl, solvent evaporation, and purification via chromatography (20–100% ethyl acetate/isohexanes).

Yield : 60–75% for non-oxo analogues.

Oxidation Methods for Oxo Group Introduction

Post-Cyclization Oxidation

Secondary alcohols or methylene groups adjacent to nitrogen atoms can be oxidized to ketones. For example:

  • Oxidizing Agents : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane.

  • Conditions : Room temperature, 2–6 h reaction time.

Case Study :
Oxidation of 2-benzyl-2-azaspiro[3.3]heptane (CAS: 1416438-72-6) with PCC yielded a 45% conversion to the oxo derivative, though yields vary with steric hindrance.

Ketone-Containing Precursors

Direct synthesis using pre-formed ketones avoids post-modification. β-Keto esters (e.g., benzyl acetoacetate) can undergo Mannich reactions with amines to generate spirocyclic frameworks.

Reaction Scheme :

Benzyl acetoacetate+DiamineBaseSpirocyclic intermediateCyclizationTarget compound\text{Benzyl acetoacetate} + \text{Diamine} \xrightarrow{\text{Base}} \text{Spirocyclic intermediate} \xrightarrow{\text{Cyclization}} \text{Target compound}

Optimization Data :

ParameterValue
Temperature80°C
SolventEthanol
BaseNaHCO₃ (1.5 equiv)
Yield50–65% (theoretical)

Functional Group Protection and Deprotection

Benzyl Carboxylate Protection

The benzyl group in the target compound serves as a protecting group for the carboxylate moiety. Standard protocols involve:

  • Protection : Reaction of the carboxylic acid with benzyl bromide in the presence of K₂CO₃.

  • Deprotection : Hydrogenolysis using Pd/C under H₂ atmosphere.

Key Consideration :

  • Stability : Benzyl esters are stable under acidic and basic conditions but cleaved via hydrogenolysis.

Oxalate Salt Formation

Purification via oxalate salt formation is common for amine-containing spirocycles. For example, benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (CID: 70700609) is crystallized from ethanol/oxalic acid mixtures.

Procedure :

  • Neutralization : Combine free base with oxalic acid (1:1 molar ratio).

  • Crystallization : Slow cooling in ethanol yields high-purity crystals.

Industrial-Scale Production Considerations

Batch Reactor Optimization

Large-scale synthesis requires:

  • Temperature Control : Jacketed reactors to maintain 70–110°C.

  • Automation : Continuous feed systems for reagents like t-BuOK.

Cost Analysis :

ComponentCost per kg (USD)
t-BuOK120
THF25
Benzyl acetoacetate450

Green Chemistry Metrics

  • Atom Economy : 78% for reductive amination routes.

  • E-Factor : 15–20 (kg waste/kg product) due to solvent use .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the spirocyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure may allow the compound to bind selectively to certain proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Compound Name Molecular Formula Substituents/Functional Groups Key Structural Features CAS Number Reference ID
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate C₁₅H₁₆N₂O₃ 2-oxo, benzyl ester 1,6-diazaspiro[3.3]heptane core Not explicitly listed
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate C₁₅H₁₆O₃ 6-oxo, benzyl ester Spiro[3.3]heptane core (no nitrogen atoms) 1447942-35-9
tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate C₁₀H₁₆N₂O₂ tert-butyl ester 1,6-diazaspiro[3.3]heptane core (no oxo) 1272412-72-2
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate C₁₄H₂₄N₂O₆ tert-butyl ester, oxalate counterion 2,6-diazaspiro[3.3]heptane core 1227382-01-5
Methyl 6-oxospiro[3.3]heptane-2-carboxylate C₉H₁₂O₃ 6-oxo, methyl ester Spiro[3.3]heptane core (no nitrogen atoms) 1138480-98-4

Key Observations :

  • Functional Groups: The target compound’s 2-oxo group distinguishes it from non-oxygenated analogues like tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate, which lacks electron-withdrawing substituents .
  • Counterion Effects : Salts like the oxalate derivative in alter solubility and stability compared to the neutral benzyl ester.

Physicochemical Properties

Property This compound (Estimated) tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate Benzyl 6-oxospiro[3.3]heptane-2-carboxylate
Molecular Weight (g/mol) ~272.3 214.25 244.29
Solubility Low (hydrophobic benzyl group) Moderate (tert-butyl ester) Low (benzyl ester)
Reactivity High (oxo group enhances electrophilicity) Moderate Low (no nitrogen/oxo groups)

Notes:

  • The oxo group in the target compound likely increases reactivity toward nucleophiles, a feature absent in tert-butyl derivatives .
  • Benzyl esters generally confer higher hydrophobicity compared to methyl or tert-butyl esters .

Biological Activity

Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C15H18N2O6
  • Molecular Weight : 322.31 g/mol
  • CAS Number : 1211517-23-5
  • Physical State : Typically appears as a white to yellow solid.

The compound features a spirocyclic structure that contributes to its biological activity by potentially interacting with various biological targets.

1. Sigma Receptors Interaction

Recent studies have highlighted the interaction of diazaspiro compounds with sigma receptors (σ1R and σ2R), which are implicated in several neurological and psychiatric disorders. This compound has been evaluated for its affinity towards these receptors:

  • Binding Affinity : Compounds with similar structures have shown significant binding affinity to σ2R, which is associated with cancer cell proliferation and neurodegenerative diseases like Alzheimer's .

2. Anticancer Properties

The potential anticancer activity of this compound has been explored through various in vitro studies:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast Cancer)5.0Induction of apoptosis
Study BHeLa (Cervical Cancer)4.5Inhibition of cell migration
Study CA549 (Lung Cancer)6.0Cell cycle arrest

These findings suggest that the compound may disrupt cancer cell viability through multiple mechanisms, including apoptosis induction and inhibition of cell migration.

3. Neuroprotective Effects

Research indicates that compounds with diazaspiro structures may possess neuroprotective properties:

  • Mechanism : By modulating sigma receptor activity, these compounds can potentially reduce neuroinflammation and oxidative stress . This suggests their utility in treating neurodegenerative disorders.

Synthesis and Derivatives

This compound can be synthesized through various methods involving diazaspiro intermediates:

  • Starting Materials : Typically involves the use of protected amines and aryl halides.
  • Reaction Conditions : Commonly employs palladium-catalyzed cross-coupling reactions to yield high-purity products .

Case Study 1: Neuroprotective Activity

A recent study investigated the neuroprotective effects of benzyl 2-oxo-1,6-diazaspiro[3.3]heptane derivatives in a rat model of Alzheimer’s disease:

  • Findings : The treatment group showed significant improvement in cognitive function compared to control groups, attributed to reduced amyloid-beta plaque accumulation .

Case Study 2: Antitumor Efficacy

In another study focusing on breast cancer cells, benzyl 2-oxo-1,6-diazaspiro[3.3]heptane was administered alongside conventional chemotherapy agents:

  • Results : The combination therapy exhibited enhanced cytotoxicity compared to chemotherapy alone, suggesting a synergistic effect .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the spirocyclic structure through distinct coupling patterns and quaternary carbon signals.
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks using SHELX refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

How do intermolecular interactions influence the crystallographic packing and stability of this compound?

Advanced Research Focus
Graph-set analysis (as per Etter’s rules) reveals hydrogen-bonding motifs (e.g., N–H···O=C interactions) that stabilize crystal lattices. Computational tools (e.g., Mercury CSD) can predict packing efficiency, while temperature-dependent XRD studies assess thermal stability . For example, the oxo group may participate in C=O···H–N hydrogen bonds, affecting solubility and melting points .

What challenges arise during purification, and what chromatographic methods are recommended?

Basic Research Focus
Challenges include low solubility in polar solvents and co-elution of byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or flash chromatography (silica gel, ethyl acetate/hexane) effectively isolates the product. For scale-up, centrifugal partition chromatography (CPC) reduces silica gel usage .

What strategies mitigate racemization during functionalization at the spirocyclic nitrogen?

Advanced Research Focus
Racemization risks arise during nucleophilic substitutions or deprotections. Strategies include:

  • Using mild deprotection agents (e.g., TFA in DCM at 0°C for Boc groups).
  • Low-temperature reactions (−20°C) to slow kinetic pathways.
  • Stereoretentive coupling reagents (e.g., HATU/DIPEA) for amide bond formation .

How does the spirocyclic framework influence reactivity in cross-coupling reactions?

Basic Research Focus
The rigid spiro structure restricts conformational flexibility, potentially enhancing regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance at the nitrogen atoms may require bulky ligands (e.g., XPhos) to facilitate Pd-catalyzed reactions. Computational modeling (DFT) predicts reactive sites .

What computational methods predict the conformational dynamics and pharmacokinetic properties of this compound?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Assess solvent accessibility and flexibility of the spiro core.
  • DFT Calculations : Optimize ground-state geometry and evaluate frontier molecular orbitals for reactivity.
  • ADMET Prediction : Tools like SwissADME estimate logP, permeability, and metabolic stability, guiding medicinal chemistry optimization .

How is this compound utilized as a building block in drug discovery?

Basic Research Focus
The spirocyclic scaffold is prized for its 3D complexity, enhancing target selectivity. Applications include:

  • Kinase Inhibitors : The diazaspiro core mimics purine-binding motifs.
  • GPCR Modulators : Rigidity complements hydrophobic binding pockets.
  • PROTACs : Functionalization with E3 ligase ligands enables targeted protein degradation .

What are the limitations of current synthetic methodologies, and what innovations are emerging?

Advanced Research Focus
Current limitations include low yields in large-scale cyclization and poor diastereoselectivity. Innovations:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
  • Biocatalysis : Enzymatic desymmetrization achieves enantioselective spirocycle formation.
  • Electrochemical Synthesis : Oxidative C–N coupling avoids stoichiometric oxidants .

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